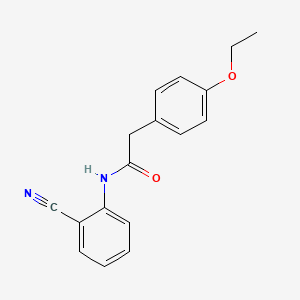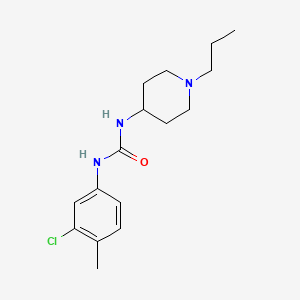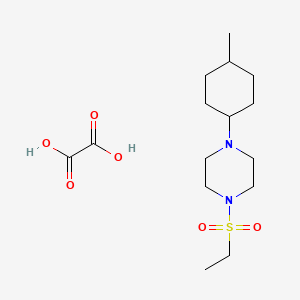![molecular formula C16H17N3O3 B5380358 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5380358.png)
7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one, also known as spiroindoline, is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in medicinal chemistry. The compound has a unique spirocyclic structure that gives it interesting biological properties, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee is not fully understood, but it is believed to act through a variety of pathways, including the inhibition of enzymes involved in cancer cell proliferation and the modulation of neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
Spiroindoline has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter receptors. It has also been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.
実験室実験の利点と制限
One of the advantages of 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee is its unique spirocyclic structure, which gives it interesting biological properties. However, the synthesis of 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee can be challenging, and it may not be suitable for large-scale production. In addition, further studies are needed to fully understand the mechanism of action of 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee and its potential applications in drug development.
将来の方向性
There are several potential future directions for research on 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee, including:
1. Developing more efficient methods for synthesizing 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee
2. Studying the mechanism of action of 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee in more detail
3. Investigating the potential use of 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee in combination with other drugs for the treatment of cancer and neurodegenerative diseases
4. Developing 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee derivatives with improved biological activity and pharmacokinetic properties
5. Studying the potential use of 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee as a diagnostic tool for cancer and other diseases.
Conclusion:
Spiroindoline is a promising compound with unique biological properties that make it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
合成法
Spiroindoline can be synthesized through a variety of methods, including the Pictet-Spengler reaction, the Hantzsch reaction, and the Mannich reaction. The most commonly used method involves the condensation of an aldehyde or ketone with an indole derivative in the presence of a Lewis acid catalyst.
科学的研究の応用
Spiroindoline has been studied for its potential use as a therapeutic agent in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-onee has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
特性
IUPAC Name |
7-(1H-indole-7-carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-18-9-16(22-15(18)21)6-8-19(10-16)14(20)12-4-2-3-11-5-7-17-13(11)12/h2-5,7,17H,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIWXHDRRFFENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(C2)C(=O)C3=CC=CC4=C3NC=C4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B5380279.png)

![9-[(3-hydroxypyridin-2-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5380301.png)
amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5380309.png)

![N-(4-chlorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5380344.png)


![3-(2-furyl)-7-(2-furylmethylene)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5380389.png)


![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5380398.png)
![2-chloro-4-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5380400.png)
![4-[(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5380402.png)